2-(2-Oxoazepan-1-yl)acetohydrazide
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Description
Synthesis Analysis
In the first paper, a related compound, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, was synthesized through the condensation of isatin with cyanoaceto-hydrazide in refluxing 1,4-dioxane . This method suggests that similar condensation reactions could potentially be used to synthesize the compound of interest, "2-(2-Oxoazepan-1-yl)acetohydrazide," by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers is characterized by various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecules. For the compound of interest, similar analytical methods would likely reveal the presence of the hydrazide functional group and the seven-membered azepane ring.
Chemical Reactions Analysis
The papers describe the reactivity of the synthesized compounds with various electrophilic and nucleophilic reagents, leading to the formation of novel heterocyclic compounds and spirooxoindoles . Additionally, the second paper discusses the formation of Zn(II) complexes with a related compound, which indicates that "2-(2-Oxoazepan-1-yl)acetohydrazide" might also form complexes with metal ions or react with other reagents to yield new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by elemental analysis, thermogravimetry, IR spectroscopy, and mass spectrometry . The electrical conductivities of the complexes were also measured, which provides insight into their potential applications in materials science. For "2-(2-Oxoazepan-1-yl)acetohydrazide," similar analyses would be required to determine its stability, reactivity, and suitability for further applications.
Safety And Hazards
properties
IUPAC Name |
2-(2-oxoazepan-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-10-7(12)6-11-5-3-1-2-4-8(11)13/h1-6,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPFRDXXVMXESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxoazepan-1-yl)acetohydrazide |
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